molecular formula C19H13NO3S2 B6506554 N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide CAS No. 1421525-93-0

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No. B6506554
CAS RN: 1421525-93-0
M. Wt: 367.4 g/mol
InChI Key: DCHWKEGKIHOTMS-UHFFFAOYSA-N
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Description

“N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide” is a complex organic compound that likely contains a thiophene moiety. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are known to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “this compound” likely contains this thiophene structure as a key component.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide has been studied for its potential medical and biological applications. In particular, this compound has been studied for its ability to interact with proteins, modulate gene expression, and regulate cellular processes. This compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, this compound has been studied for its potential therapeutic applications in the treatment of neurological diseases, cancer, and other diseases.

Mechanism of Action

The mechanism of action of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide is not yet fully understood. However, it is hypothesized that this compound binds to certain proteins, modulating their activity and influencing gene expression. This compound has been shown to interact with certain transcription factors, such as NF-κB, and to inhibit the activity of certain enzymes, such as cyclooxygenase-2. In addition, this compound has been shown to interact with certain receptors, such as the serotonin receptor, and to modulate the expression of certain genes, such as the Bcl-2 gene.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In particular, this compound has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, this compound has been shown to possess anti-oxidative, anti-apoptotic, and anti-allergic effects. Furthermore, this compound has been shown to possess anti-viral and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments. In particular, this compound is a small-molecule compound that is relatively easy to synthesize and is relatively stable. In addition, this compound is relatively non-toxic and can be used in a variety of laboratory experiments. However, this compound may be difficult to obtain in large quantities and may be expensive to synthesize.

Future Directions

The potential applications of N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide are numerous and continue to be explored. In particular, this compound may be used in the development of new drugs for the treatment of neurological diseases, cancer, and other diseases. In addition, this compound may be used in the development of new therapies for the treatment of inflammation and neurological disorders. Furthermore, this compound may be used in the development of new diagnostic tools for the detection and monitoring of various diseases. Finally, this compound may be used in the development of new vaccines and other treatments for infectious diseases.

Synthesis Methods

N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1-benzofuran-2-carboxamide can be synthesized through a multi-step reaction involving the coupling of a thiophene-2-carbonyl thiophene-2-ylmethyl group with a benzofuran-2-carboxamide moiety. The reaction is initiated by the condensation of the thiophene-2-carbonyl thiophene-2-ylmethyl group with the benzofuran-2-carboxamide moiety, followed by the formation of a Schiff base. The Schiff base is then reduced to the corresponding amine, which is subsequently deprotected to yield the desired this compound.

properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S2/c21-18(16-6-3-9-24-16)17-8-7-13(25-17)11-20-19(22)15-10-12-4-1-2-5-14(12)23-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHWKEGKIHOTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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